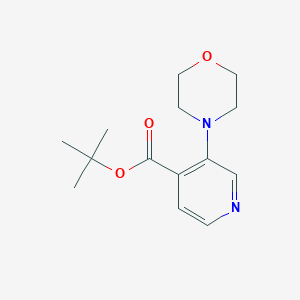

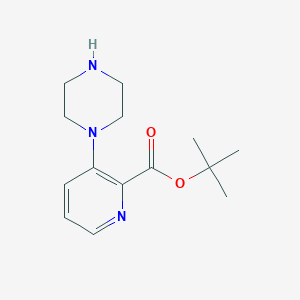

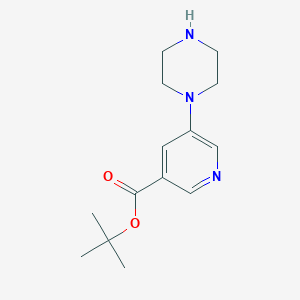

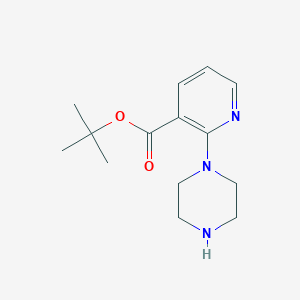

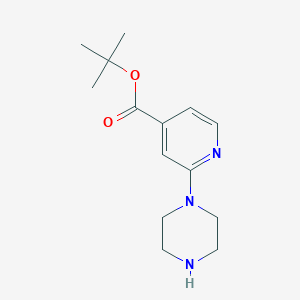

2-Piperazin-1-yl-isonicotinic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Piperazin-1-yl-isonicotinic acid tert-butyl ester” is a chemical compound . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .

Aplicaciones Científicas De Investigación

Chemical Synthesis

The compound can be used as a basic building block in chemical synthesis . It allows for rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Protein Degrader Library

It is amenable for linker attachment via reductive amination, making it a valuable component in the creation of a protein degrader library .

PROTAC Development

The compound is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Antihistamines

A derivative of the compound, 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid tert-Butyl Ester, is used in the research of antihistamines . Antihistamines are drugs that treat allergic rhinitis and other allergies.

Thalidomide-based PROTACs

The compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . Thalidomide is a medication used to treat a number of cancers and skin conditions.

Hydromethylation Sequence

In combination with a Matteson–CH2–homologation, the compound allows for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation. This hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit inhibitory activities against enzymes like buche

Mode of Action

Compounds with similar structures have been reported to inhibit enzymes through mechanisms such as aza-michael addition . The compound may interact with its targets, leading to changes in their function and potentially inhibiting their activity.

Result of Action

Similar compounds have shown inhibitory activities against certain enzymes , which could lead to changes at the molecular and cellular level. More research is needed to fully understand the effects of this compound.

Propiedades

IUPAC Name |

tert-butyl 2-piperazin-1-ylpyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)11-4-5-16-12(10-11)17-8-6-15-7-9-17/h4-5,10,15H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBKMRJFLRAGQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC=C1)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperazin-1-yl-isonicotinic acid tert-butyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}propanoate](/img/structure/B6298897.png)